- Lead-MOFs complex with fluorescence property and its application in fluorescence recognition of heavy metal ion, China, , ,
Cas no 933047-49-5 (4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester)

933047-49-5 structure
Produktname:4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3,6,8-tetrakis(4-(methoxycarbonyl)phenyl)pyrene
- YSZC553
- methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate
- Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate
- 4,4,4,4-(1,3,6,8-pyrenetetrayl)tetrakis-, 1,1,1,1-tetramethyl ester
- 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakisbenzoic acid tetramethyl ester
- 1,1′,1′′,1′′′-Tetramethyl 4,4′,4′′,4′′′-(1,3,6,8-pyrenetetrayl)tetrakis[benzoate] (ACI)
- BS-46851
- methyl 4-{3,6,8-tris[4-(methoxycarbonyl)phenyl]pyren-1-yl}benzoate
- 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1',1'',1'''-benzoicAcidTetramethylEster
- F74626
- KOSQJXUTAMHQII-UHFFFAOYSA-N
- 4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester
- 933047-49-5
- SCHEMBL16415045
-
- Inchi: 1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3
- InChI-Schlüssel: KOSQJXUTAMHQII-UHFFFAOYSA-N
- Lächelt: O(C)C(C1C=CC(=CC=1)C1=CC(C2C=CC(C(=O)OC)=CC=2)=C2C=CC3=C(C4C=CC(C(=O)OC)=CC=4)C=C(C4C=CC(C(=O)OC)=CC=4)C4=CC=C1C2=C43)=O
Berechnete Eigenschaften
- Genaue Masse: 738.22536804g/mol
- Monoisotopenmasse: 738.22536804g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 105
- XLogP3: 10.9
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1228478-1g |
Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate |
933047-49-5 | 95% | 1g |
$800 | 2024-06-03 | |
Aaron | AR01E6KF-100mg |
4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |
933047-49-5 | 98% | 100mg |
$130.00 | 2025-02-12 | |
Aaron | AR01E6KF-250mg |
4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |
933047-49-5 | 98% | 250mg |
$220.00 | 2025-02-12 | |
TRC | P989620-50mg |
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester |
933047-49-5 | 50mg |
$293.00 | 2023-05-17 | ||
TRC | P989620-100mg |
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester |
933047-49-5 | 100mg |
$534.00 | 2023-05-17 | ||
1PlusChem | 1P01E6C3-250mg |
4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |
933047-49-5 | 98% | 250mg |
$190.00 | 2024-04-20 | |
Aaron | AR01E6KF-1g |
4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |
933047-49-5 | 98% | 1g |
$658.00 | 2025-02-12 | |
1PlusChem | 1P01E6C3-1g |
4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |
933047-49-5 | 98% | 1g |
$585.00 | 2024-04-20 | |
1PlusChem | 1P01E6C3-100mg |
4,4’,4’’,4’’’-(1,3,6,8-Pyrenetetrayl)tetrakis-,1,1’,1’’,1’’’-benzoicAcidTetramethylEster |
933047-49-5 | 98% | 100mg |
$116.00 | 2024-04-20 | |
TRC | P989620-25mg |
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester |
933047-49-5 | 25mg |
$173.00 | 2023-05-17 |
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium ; 72 h, 130 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C
Referenz
- Zirconium- and hafnium-based metal-organic frameworks as epoxide ring-opening catalysts, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium ; 72 h, 130 °C
Referenz
- Calcium metal organic framework complex for fluorescence recognition, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- An ultra-robust and crystalline redeemable hydrogen-bonded organic framework for synergistic chemo-photodynamic therapyAngewandte Chemie, 2018, 57(26), 7691-7696,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C
Referenz
- Imidazole-Linked Crystalline Two-Dimensional Polymer with Ultrahigh Proton-ConductivityJournal of the American Chemical Society, 2019, 141(38), 14950-14954,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C
Referenz
- A Hafnium-Based Metal-Organic Framework as an Efficient and Multifunctional Catalyst for Facile CO2 Fixation and Regioselective and Enantioretentive Epoxide ActivationJournal of the American Chemical Society, 2014, 136(45), 15861-15864,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C
Referenz
- Preparation of metallated zirconium(IV) complex metal-organic frameworks, United States, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Porous hydrogen-bonded organic framework membranes for high-performance molecular separationNanoscale Advances, 2021, 3(12), 3441-3446,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Novel Hierarchical Meso-Microporous Hydrogen-Bonded Organic Framework for Selective Separation of Acetylene and Ethylene versus MethaneACS Applied Materials & Interfaces, 2019, 11(19), 17823-17827,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 85 °C
Referenz
- A Guest-Responsive Fluorescent 3D Microporous Metal-Organic Framework Derived from a Long-Lifetime Pyrene CoreJournal of the American Chemical Society, 2010, 132(12), 4119-4130,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium ; 72 h, 130 °C
Referenz
- Cadmium-MOFs coordination compound with fluorescence property, its preparation method and application in fluorescence identification of heavy metal ion, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 72 h, 130 °C
Referenz
- Vapor-Phase Metalation by Atomic Layer Deposition in a Metal-Organic FrameworkJournal of the American Chemical Society, 2013, 135(28), 10294-10297,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 3 d, 85 °C
Referenz
- An Electrochromic Hydrogen-Bonded Organic Framework FilmAngewandte Chemie, 2020, 59(50), 22392-22396,
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Raw materials
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Preparation Products
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrakis-, 1,1',1'',1'''-benzoic Acid Tetramethyl Ester Verwandte Literatur
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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